Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Description
Historical Context of Thieno[2,3-b]Pyridine Research
The exploration of thieno[2,3-b]pyridine derivatives began in the mid-20th century, driven by the need to develop heterocyclic compounds with enhanced pharmacological and material science applications. Early synthetic methods, such as the Guareschi-Thorpe reaction, laid the groundwork for constructing fused thiophene-pyridine systems. These efforts intensified in the 1980s with the discovery of thienopyridines like ticlopidine and clopidogrel, which demonstrated antiplatelet activity. Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate emerged as a structurally unique member of this family, characterized by its polyfunctional groups (amino, dimethylamino, and ester substituents). Its synthesis, first reported in the 1990s, leveraged cyclization reactions between 2-chloronicotinonitriles and thioglycolate derivatives, marking a shift toward modular heterocyclic design.
Significance in Heterocyclic Chemistry
Thieno[2,3-b]pyridines occupy a critical niche in heterocyclic chemistry due to their electronic diversity and bioisosteric potential. The compound’s fused thiophene-pyridine core enables π-π stacking interactions, while its substituents facilitate nucleophilic and electrophilic reactivity. For example:
- The amino group participates in hydrogen bonding and serves as a site for derivatization.
- The dimethylamino moiety enhances solubility and modulates electron density across the aromatic system.
- The ester group allows for further functionalization via hydrolysis or transesterification.
This multifunctionality has made the compound a scaffold for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.
Research Evolution and Contemporary Relevance
Recent advances have expanded the compound’s applications beyond traditional medicinal chemistry. For instance:
- Anticancer Research : Derivatives exhibit sub-micromolar cytotoxicity against cervical (HeLa, SiHa) and breast cancer cell lines by inducing apoptosis and modulating glycosphingolipid expression.
- Antimicrobial Development : Structural analogs show inhibitory activity against Mycobacterium tuberculosis (MIC: 2.14–2.77 µM), highlighting potential as antitubercular agents.
- Materials Science : The chromophoric thieno[2,3-b]pyridine core is exploited in organic semiconductors and fluorescent probes.
Modern synthetic strategies, such as continuous-flow reactors and computational docking, have optimized yield (up to 85%) and enabled target-specific modifications.
Structural Classification within Thienopyridine Framework
Thienopyridines are classified based on the fusion position of thiophene and pyridine rings. This compound belongs to the thieno[2,3-b]pyridine subclass, distinguished by:
- Ring Fusion : Thiophene fused at the 2,3-position of pyridine.
- Substituent Pattern : Amino and dimethylamino groups at C3 and C4, respectively, with an ester at C2.
This configuration contrasts with clinically used thieno[3,2-c]pyridines (e.g., clopidogrel), which lack the C3-C4 functionalization. The compound’s planar structure and electron-rich environment facilitate interactions with biological targets, such as phospholipase C isoforms and DNA topoisomerases.
Table 2: Comparative Structural Features of Thienopyridine Derivatives
| Compound | Fusion Position | Key Substituents | Primary Application |
|---|---|---|---|
| Clopidogrel | [3,2-c] | Methyl carboxylate, chlorophenyl | Antiplatelet therapy |
| Ticlopidine | [3,2-c] | Methyl carboxylate, chlorobenzyl | Antiplatelet therapy |
| This compound | [2,3-b] | Amino, dimethylamino, ethyl ester | Anticancer/antimicrobial research |
The structural uniqueness of this compound underscores its versatility as a platform for drug discovery and mechanistic studies.
Properties
IUPAC Name |
ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQNWVUBPWKXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358148 | |
| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-86-7 | |
| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing polyfunctionalized heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise for antimicrobial and anticancer activities.
Industry: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Key structural differences among analogues lie in substituents at positions 4 and 6 of the thienopyridine scaffold, which modulate physicochemical and biological properties.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (target compound) enhances electron density, whereas the trifluoromethyl group (CF₃, ) withdraws electrons, affecting reactivity and solubility.
- Bulk and Aromaticity : Bulky substituents like naphthyl () or phenyl () may hinder crystal packing or enhance lipophilicity.
Biological Activity
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate (CAS Number: 147992-86-7) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and case studies.
Chemical Structure:
- Formula: C₁₂H₁₅N₃O₂S
- Molecular Weight: 265.33 g/mol
- Melting Point: 96–98 °C
| Property | Value |
|---|---|
| CAS Number | 147992-86-7 |
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Melting Point | 96–98 °C |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a pro-apoptotic agent. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in the regulation of apoptosis.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro assays indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can reduce oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes. This effect is particularly relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Neuroprotection Study :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
